molecular formula C11H12BrN3O B1383103 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1416714-18-5

6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No. B1383103
M. Wt: 282.14 g/mol
InChI Key: CLYSLNLSWZCUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine” is a complex organic molecule that contains several functional groups. It has a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring. The molecule also contains a bromine atom attached to the 6-position of the pyrazolo[3,4-b]pyridine core and a tetrahydro-2H-pyran-2-yl group attached to the 1-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bicyclic pyrazolo[3,4-b]pyridine core, the bromine atom, and the tetrahydro-2H-pyran-2-yl group . The presence of these groups would likely confer unique chemical properties to the molecule.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine atom and the tetrahydro-2H-pyran-2-yl group . The bromine atom could potentially undergo nucleophilic substitution reactions, while the tetrahydro-2H-pyran-2-yl group could participate in reactions involving the opening of the pyran ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the bromine atom could increase the compound’s molecular weight and potentially affect its solubility and reactivity.

Scientific Research Applications

Synthesis of Polyheterocyclic Ring Systems

6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine and its derivatives have been utilized as precursors in the synthesis of new polyheterocyclic ring systems. These derivatives have shown potential for various applications due to their complex molecular structures (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Hydrogen Bonding and Crystal Structure Analysis

Research has been conducted on the hydrogen bonding and crystal structure of similar pyrazolo[3,4-b]pyridine compounds. These studies are crucial for understanding the molecular interactions and stability of these compounds, which can inform their potential applications in various fields (Quiroga et al., 2010).

Antibacterial and Antioxidant Properties

Compounds derived from 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine have been evaluated for their antibacterial and antioxidant properties. This highlights their potential use in pharmaceutical applications, particularly in developing new antibacterial agents (Variya, Panchal, & Patel, 2019).

Biomedical Applications

Research into the biomedical applications of pyrazolo[3,4-b]pyridines, including 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine, has been extensive. These compounds have been explored for various uses, including as inhibitors in different biological pathways, which may be relevant for treating certain diseases (Donaire-Arias et al., 2022).

Ultrasound-Assisted Synthesis for Corrosion Inhibition

Innovative synthesis methods like ultrasound-assisted synthesis have been employed to create pyrazolo[3,4-b]pyridine derivatives, including those similar to 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine. These compounds have been investigated for their potential as corrosion inhibitors, indicating their utility in industrial applications (Dandia, Gupta, Singh, & Quraishi, 2013).

Anticancer Potential

Studies have also explored the potential anticancer properties of organometallic compounds derived from pyrazolo[3,4-b]pyridines. These compounds have shown promise in inhibiting the growth of cancer cells, suggesting a potential application in cancer therapy (Stepanenko et al., 2011).

Safety And Hazards

As with any chemical compound, handling “6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine” would require appropriate safety precautions. The compound could potentially be harmful if swallowed or if it comes into contact with the skin .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If the compound exhibits desirable biological activities, it could potentially be developed into a therapeutic agent .

properties

IUPAC Name

6-bromo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c12-9-5-4-8-7-13-15(11(8)14-9)10-3-1-2-6-16-10/h4-5,7,10H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYSLNLSWZCUMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CC(=N3)Br)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
Reactant of Route 3
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.